9-Hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydro-2h-pyrido[1,2-b]isoquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-2-one is a complex organic compound with the molecular formula C14H17NO3. This compound is part of the isoquinoline alkaloid family, known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by hydroxylation and methoxylation steps .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-Hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methoxy-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinoline: Similar structure but lacks the hydroxy group at the 9th position.
9-Hydroxy-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-2-one: Similar structure but lacks the methoxy group at the 8th position.
Uniqueness
The presence of both hydroxy and methoxy groups in 9-Hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-2-one contributes to its unique chemical reactivity and potential biological activities, distinguishing it from similar compounds .
Eigenschaften
CAS-Nummer |
16675-72-2 |
---|---|
Molekularformel |
C14H17NO3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
9-hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydrobenzo[b]quinolizin-2-one |
InChI |
InChI=1S/C14H17NO3/c1-18-14-6-10-8-15-3-2-12(16)7-11(15)4-9(10)5-13(14)17/h5-6,11,17H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
JDDREZHWKGTQBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2CC3CC(=O)CCN3CC2=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.